

Discovery and synthesis of PF-6870961

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Compound of Interest

Compound Name: PF-6870961

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An In-depth Technical Guide to the Discovery and Synthesis of **PF-6870961**

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).^{[1][2]} The discovery of **PF-6870961** arose from a phase 1b human clinical study of its parent compound, which was under investigation for the treatment of alcohol use disorder (AUD).^{[1][3][4]} This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **PF-6870961**, presenting key data in a structured format and detailing the experimental protocols for its synthesis and evaluation.

Discovery and Rationale

The ghrelin system has been identified as a promising therapeutic target for AUD, with preclinical and clinical studies suggesting that blockade of the ghrelin receptor can reduce alcohol craving and consumption.^{[3][4][5]} PF-5190457, a novel ghrelin receptor inverse agonist, was advanced into clinical trials for this indication.^[2] During a phase 1b study involving co-administration of PF-5190457 with alcohol, a previously unknown major circulating metabolite, **PF-6870961**, was identified.^[3]

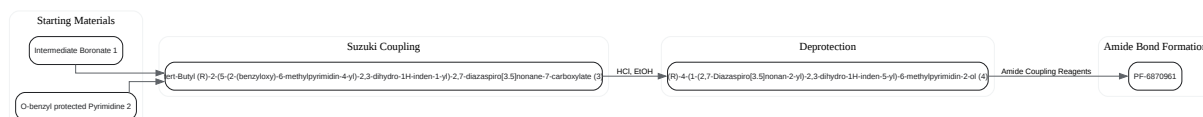
Initial characterization revealed that **PF-6870961** is a hydroxy metabolite of PF-5190457.^[1] Further investigation into its pharmacological properties was warranted due to its significant presence in circulation and a notably longer half-life of approximately 13 hours compared to the

6 hours of the parent drug.[3] Subsequent in vitro studies using human liver cytosol identified aldehyde and xanthine oxidases as the enzymes responsible for its formation.[5] The structure of **PF-6870961** was elucidated using mass spectrometry and NMR analysis.[3]

Synthesis of PF-6870961

The chemical synthesis of **PF-6870961** was undertaken to enable further in vitro and in vivo characterization. The synthetic route was adapted from the procedure for the parent compound, PF-5190457.[3]

Synthetic Scheme



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Caption: Synthetic pathway of **PF-6870961**.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of **PF-6870961** is outlined below, based on the published literature.[1]

Step 1: Suzuki Coupling to form Intermediate 3

- Reactants: Intermediate boronate 1 and O-benzyl protected pyrimidine 2.
- Procedure: The synthesis begins with a Suzuki coupling reaction between an intermediate boronate and an O-benzyl protected pyrimidine to introduce the key hydroxyl functionality in

a protected form.^[1]

Step 2: Deprotection to form Intermediate 4

- Reactant: tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3).
- Reagents: Anhydrous hydrogen chloride in dioxane, ethanol.
- Procedure: To a solution of intermediate 3 (630 mg, 1.16 mmol) in ethanol (15 mL), an anhydrous 4N solution of hydrogen chloride in dioxane (15 mL) is added.^[1] The mixture is stirred vigorously at 50°C for 14 hours under a nitrogen atmosphere.^[1] The solvent is then removed under reduced pressure to yield the crude dihydrochloride salt of intermediate 4 as an off-white solid (490 mg, quantitative yield).^[1] This intermediate is noted to be hygroscopic and unstable when exposed to air and moisture, and is therefore used immediately in the subsequent step.^[1]

Step 3: Amide Bond Formation to Yield **PF-6870961**

- Reactant: (R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol (4).
- Procedure: The final step involves an amide bond formation to couple the deprotected intermediate 4 with the requisite side chain, yielding **PF-6870961**.^[1] Challenges in this step include the instability of intermediates and the purification of the final polar product.^[3]

Pharmacological Characterization

PF-6870961 was pharmacologically profiled to determine its activity at the ghrelin receptor and to assess its potential contribution to the overall therapeutic effect of its parent compound.

Data Presentation

The following tables summarize the key quantitative data for **PF-6870961** in comparison to its parent compound, PF-5190457.

Table 1: Ghrelin Receptor Binding Affinity^[3]

Compound	Species	Ki (nM)	95% CI Lower Limit (nM)	95% CI Upper Limit (nM)
PF-5190457	Human	0.9	0.6	1.3
Rat	0.4	0.3	0.6	34.2
Dog	0.5	0.3	0.8	
PF-6870961	Human	22.9	15.3	34.2
Rat	24.1	16.3	35.7	32.7
Dog	22.0	14.8	32.7	

Table 2: In Vitro Functional Activity at Human GHSR1a[3]

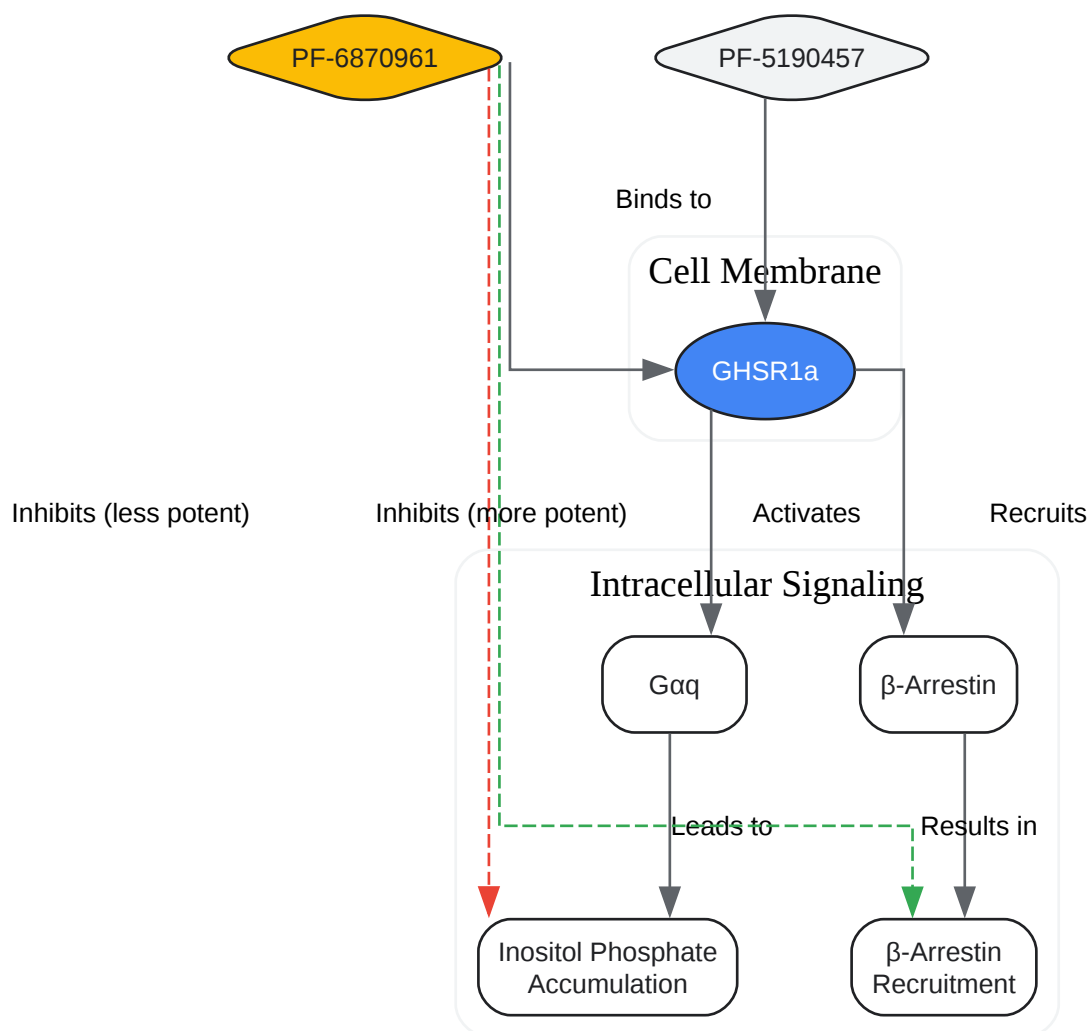
Assay	Compound	IC50 (nM)
Inhibition of Constitutive Inositol Phosphate (IP) Accumulation	PF-5190457	1.0
PF-6870961	13.9	3.4
Inhibition of Constitutive β -Arrestin Recruitment	PF-5190457	
PF-6870961	0.5	~13 hours

Table 3: Pharmacokinetic Parameters[3]

Compound	Half-life (t1/2) in Humans
PF-5190457	~6 hours
PF-6870961	~13 hours

Signaling Pathway

PF-6870961 acts as a biased inverse agonist at the GHSR1a. While it is less potent than its parent compound at inhibiting Gαq-mediated inositol phosphate accumulation, it displays higher potency in inhibiting β-arrestin recruitment.[3][6][7][8]



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Caption: Biased inverse agonism of **PF-6870961** at GHSR1a.

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for the key pharmacological assays used to characterize **PF-6870961**.

3.3.1. GHSR1a Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of **PF-6870961** for the ghrelin receptor.
- Cell Line: HEK293 cells stably expressing human, rat, or dog GHSR1a.
- Radioligand: [125I]-ghrelin.
- Procedure:
 - Prepare cell membranes from the GHSR1a-expressing HEK293 cells.
 - In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (**PF-6870961** or PF-5190457).
 - Incubate at room temperature for a specified time to reach equilibrium.
 - Separate bound from free radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
 - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}).
 - Calculate the K_i value using the Cheng-Prusoff equation.

3.3.2. Inositol Phosphate (IP) Accumulation Assay

- Objective: To measure the inverse agonist activity of **PF-6870961** on the $G_{\alpha q}$ signaling pathway.
- Cell Line: HEK293 cells expressing GHSR1a.
- Procedure:
 - Plate the cells in a 96-well plate and grow to confluency.
 - Label the cells with [3H]-myo-inositol overnight.

- Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.
- Add varying concentrations of the test compound and incubate for a specified time.
- Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.
- Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.
- Plot the response as a function of the test compound concentration to determine the IC₅₀ value for the inhibition of constitutive IP accumulation.

3.3.3. β -Arrestin Recruitment Assay

- Objective: To assess the inverse agonist activity of **PF-6870961** on β -arrestin signaling.
- Assay Principle: A common method is the PathHunter® β -arrestin recruitment assay, which utilizes enzyme fragment complementation (EFC). The GHSR1a is tagged with a small enzyme fragment (ProLink™), and β -arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β -arrestin to the activated receptor, the two enzyme fragments complement each other, forming an active β -galactosidase enzyme that generates a chemiluminescent signal.
- Procedure:
 - Use a cell line co-expressing the GHSR1a-ProLink™ fusion protein and the β -arrestin-Enzyme Acceptor fusion protein.
 - Plate the cells in a 384-well plate.
 - Add varying concentrations of the test compound.
 - Incubate for a specified time to allow for β -arrestin recruitment.
 - Add the chemiluminescent substrate and measure the light output using a luminometer.

- Analyze the data to determine the IC₅₀ value for the inhibition of constitutive β -arrestin recruitment.

In Vivo Studies

In vivo studies in rats have demonstrated that intraperitoneal administration of **PF-6870961** suppresses food intake in both food-restricted and ad libitum fed conditions.[7][9] This effect was abolished in GHSR knockout rats, confirming that the anorectic effect is mediated through the ghrelin receptor.[7][9]

Conclusion

PF-6870961 is a major, long-acting metabolite of the ghrelin receptor inverse agonist PF-5190457.[1][3] It exhibits a unique pharmacological profile as a biased inverse agonist, showing a preference for inhibiting the β -arrestin pathway over the G α q/IP accumulation pathway.[3][8] Its discovery and synthesis have provided valuable insights into the metabolism and structure-activity relationships of this class of compounds. The prolonged half-life and potent activity at the ghrelin receptor suggest that **PF-6870961** may contribute significantly to the overall therapeutic effects observed with its parent compound, PF-5190457, in the treatment of alcohol use disorder.[3][7] Further investigation into the clinical pharmacology of **PF-6870961** is warranted.

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